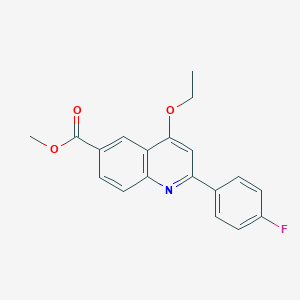![molecular formula C16H15FN4O3 B6456200 4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549052-21-1](/img/structure/B6456200.png)
4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({1-[(2-Fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide, also known as 4-FC, is a synthetic compound with a wide range of applications in the field of scientific research. It is an organic molecule that can be used as a building block in the synthesis of various drugs and pharmaceuticals. 4-FC has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s, and Parkinson’s. In addition, 4-FC has been used in the development of new drugs and has been found to possess a variety of biochemical and physiological effects. In
科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. In SM coupling, organoboron reagents play a crucial role. Specifically, this compound serves as an excellent boron source for SM coupling reactions . The key features include:
Protodeboronation
Protodeboronation involves the removal of a boron atom from a boronic ester. This process is essential for the synthesis of diverse organic compounds. The compound can serve as a precursor for protodeboronation reactions, leading to the formation of valuable products . Notable points include:
Photoredox-Catalyzed Deborylation
Photoredox catalysis enables the selective removal of boron groups. This compound can participate in photoredox reactions, leading to deborylation and the regeneration of the initial oxidation state of the catalyst. Key aspects include:
特性
IUPAC Name |
4-[1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c17-12-3-1-2-4-13(12)20-16(23)21-8-11(9-21)24-10-5-6-19-14(7-10)15(18)22/h1-7,11H,8-9H2,(H2,18,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWIAXJNZHGYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CC(=NC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6456125.png)
![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6456132.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B6456135.png)
![2-(3-methoxyphenyl)-5-{[2-(trifluoromethoxy)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456140.png)
![2-(3,4-dimethoxyphenyl)-4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456148.png)
![4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6456163.png)
![2-(3,4-dimethoxyphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456171.png)
![1-benzyl-4-{4-[2-oxo-2-(piperidin-1-yl)ethyl]-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl}pyrrolidin-2-one](/img/structure/B6456184.png)
![N-[1-(4-fluorobenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6456187.png)
![3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6456196.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]carbamoyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6456205.png)
![tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate](/img/structure/B6456211.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B6456213.png)
